molecular formula C20H18ClN3OS B11383627 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11383627
M. Wt: 383.9 g/mol
InChI Key: VNONAJIOMLHGLL-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorinated benzyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The chlorination of the benzyl group and the introduction of the sulfanyl linkage are critical steps in the synthesis. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide is unique due to its specific structural features, such as the combination of a chlorinated benzyl group and a sulfanyl linkage

Properties

Molecular Formula

C20H18ClN3OS

Molecular Weight

383.9 g/mol

IUPAC Name

5-chloro-N-(2-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3OS/c1-13-7-9-15(10-8-13)12-26-20-22-11-16(21)18(24-20)19(25)23-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

VNONAJIOMLHGLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C)Cl

Origin of Product

United States

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